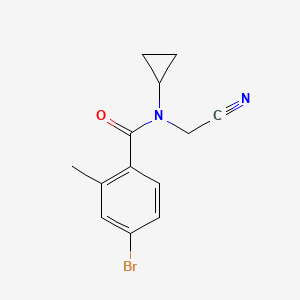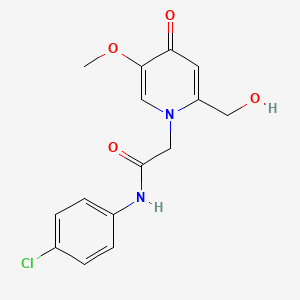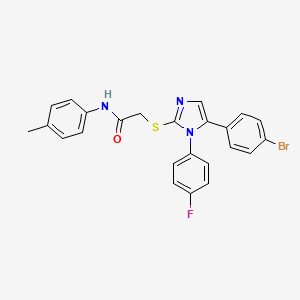![molecular formula C18H17BrN2O4 B2474268 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide CAS No. 875871-68-4](/img/structure/B2474268.png)
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of bromine and formyl groups also suggests that this compound might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, bromine, and formyl groups. These groups are often involved in various types of organic reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can often be predicted based on the structure of the compound and comparison with similar compounds .科学的研究の応用
Stereoselective Synthesis of Piperidines
The study by Mollet et al. (2011) discusses the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry. This research demonstrates the utility of bromo- and formyloxypiperidines in synthesizing piperidin-3-one frameworks, a process that could be analogous to reactions involving compounds like "2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide" (Mollet et al., 2011).
Synthesis and Antimicrobial Profile of Schiff Bases
Fuloria et al. (2014) explored the synthesis of Schiff bases and thiazolidinone derivatives from bromophenols, showcasing their antimicrobial potential. This suggests that brominated compounds, similar in functionality to the one , could serve as intermediates in developing new antimicrobial agents (Fuloria et al., 2014).
Acetamide Derivatives as Potential Therapeutics
Rani et al. (2016) reported on the synthesis of acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the significance of the acetamide group, present in the compound of interest, in medicinal chemistry applications (Rani et al., 2016).
Bromophenols as Radical Scavengers
Li et al. (2012) isolated nitrogen-containing bromophenols from marine algae, demonstrating their potent radical scavenging activity. This indicates that bromophenols, similar to the bromo- and formyl- groups in the compound of interest, could be explored for their antioxidant properties (Li et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-11-3-5-15(12(2)7-11)20-18(24)21-17(23)10-25-16-6-4-13(9-22)8-14(16)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDLCAOKWAWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)C=O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(9,11,14,16,18-Pentaoxadispiro[cyclohexane-1,4'-tricyclo[7.3.0.0<2,6>]dodecane-11',1''-cyclohexane]-13-yl)methan-1-ol](/img/structure/B2474188.png)


![4-butoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)
![N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2474195.png)



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2474202.png)

![1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol](/img/structure/B2474205.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2474206.png)
![N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride](/img/structure/B2474207.png)
